Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with ethyl and hydroxyphenyl groups, coupled with a piperazine-carboxylate side chain. Key structural features include:
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-4-15-7-9-16(10-8-15)18(25-11-13-26(14-12-25)22(29)30-6-3)19-20(28)27-21(31-19)23-17(5-2)24-27/h7-10,18,28H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAQXNSOWUFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate is Topoisomerase 1 (Top1) enzyme. This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional stress that builds up in the DNA helix during these processes.
Mode of Action
This compound: interacts with its target, Top1, by inhibiting its activity. This inhibition prevents the unwinding of DNA, thereby interfering with DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 by This compound affects the DNA replication and transcription pathways. This leads to downstream effects such as cell cycle arrest and apoptosis, which are common responses to DNA damage.
Pharmacokinetics
The pharmacokinetics of This compound Factors such as solubility, stability, and molecular weight (457.59) can influence these properties.
Result of Action
The result of the action of This compound is the inhibition of DNA replication and transcription due to the inhibition of Top1. This leads to cell cycle arrest and apoptosis, effectively stopping the proliferation of cells.
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness.
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H29N5O2S
- Molecular Weight : 427.6 g/mol
- CAS Number : 886908-71-0
The compound has been shown to interact with various biochemical pathways, notably:
- ER Stress Pathway : It modulates the endoplasmic reticulum (ER) stress response, which is crucial for protein folding and cellular homeostasis.
- NF-kB Pathway : Inhibition of the NF-kB pathway contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective activity , particularly in models of cerebral ischemia. It has been shown to prolong survival times and reduce mortality rates in animal studies subjected to acute cerebral ischemia. The neuroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation in neuronal tissues.
2. Anti-inflammatory Properties
The compound's interaction with the NF-kB pathway suggests significant anti-inflammatory potential. By inhibiting this pathway, it may reduce inflammation-related damage in various conditions, including neurodegenerative diseases.
3. Enzyme Inhibition
Studies have demonstrated that derivatives of piperazine compounds exhibit inhibitory activities against:
- Monoamine Oxidase (MAO) : Compounds similar in structure show dual inhibition of MAO-A and MAO-B, which are relevant for treating mood disorders.
- Acetylcholinesterase (AChE) : Some derivatives display promising AChE inhibitory activity, which is beneficial for Alzheimer's disease management.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS 898367-02-7) :
- Key Difference : Replaces the 4-ethylphenyl group with a 3-fluorophenyl substituent.
- Impact : The fluorine atom introduces electron-withdrawing effects, reducing lipophilicity (clogP ~3.5 vs. ~4.2 for the target compound) and altering binding interactions. This may reduce bioavailability but improve solubility .
Heterocyclic Derivatives with Piperazine Linkers
- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives: Key Difference: Pyridazinone core instead of thiazolo-triazole. However, the (2-fluorophenyl)piperazine group retains affinity for neurological targets (e.g., serotonin receptors) .
Thiazolo-Pyrimidine Analogues
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Key Difference: Thiazolo-pyrimidine core with 4-chlorophenyl and methyl groups. The absence of a piperazine group limits flexibility compared to the target compound .
Triazolo-Thiadiazole Hybrids
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: Key Difference: Combines triazolo-thiadiazole with pyrazole and methoxyphenyl groups. Impact: The methoxy group enhances hydrogen-bonding capacity, while the triazolo-thiadiazole core offers a planar structure for π-π stacking.
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group on the thiazolo-triazole core enables hydrogen bonding, a feature shared with triazolo-thiadiazoles (via methoxy groups), which may enhance target binding .
- Biological Activity: While direct data for the target compound is lacking, structurally related triazolo-thiadiazoles and pyridazinones demonstrate antifungal and receptor-binding activities, respectively. Molecular docking studies suggest similar mechanisms for the target compound .
Preparation Methods
Cyclization and Ring Formation
The thiazolo-triazole core is typically synthesized via cyclization of thiobenzamide intermediates with α-halo carbonyl compounds. For example, WO2012032528A2 describes the reaction of 3-bromo-4-hydroxybenzonitrile with thioacetamide to form a thiobenzamide intermediate, followed by cyclization using 2-chloroacetoacetic acid ethyl ester at reflux temperatures. This method achieves a 90% yield for analogous thiazole derivatives, suggesting its applicability to the target compound.
Key steps include:
Alkylation and Functionalization
Introduction of the 4-ethylphenyl group involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. WO2024118858A1 highlights the use of potassium carbonate and isobutyl bromide in dimethylformamide (DMF) to alkylate phenolic intermediates at 80–85°C. For the target compound, similar conditions could facilitate the attachment of the 4-ethylphenyl moiety to the thiazolo-triazole core.
Piperazine Coupling
The piperazine-1-carboxylate ester is introduced via nucleophilic substitution. A patented method involves reacting a bromomethyl intermediate with piperazine in the presence of a base such as triethylamine, followed by esterification with ethyl chloroformate. This step typically requires anhydrous conditions to prevent hydrolysis of the ester group.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization reactions exhibit optimal yields at reflux temperatures (100–110°C) in polar aprotic solvents like DMF or acetonitrile. Lower temperatures (<80°C) result in incomplete ring closure, while excessive heat promotes decomposition.
Catalytic Systems
Copper-based catalysts (e.g., cuprous cyanide) enhance cyanide substitution reactions, as demonstrated in WO2024118858A1 for introducing nitrile groups. For the target compound, catalytic systems could improve the efficiency of coupling the 4-ethylphenyl group.
Reaction Kinetics
Time-course studies from WO2012032528A2 indicate that alkylation reactions reach completion within 6 hours at 80–85°C. Prolonged reaction times (>8 hours) risk side products such as over-alkylation or oxidation.
Purification and Characterization Techniques
Crystallization and Recrystallization
Crude products are purified via recrystallization from methanol or n-butanol. WO2012032528A2 reports a melting range of 204–210°C for a related hydrochloride salt, suggesting similar thermal stability for the target compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves purities exceeding 98%. Mobile phases typically consist of acetonitrile-water mixtures buffered with 0.1% trifluoroacetic acid.
Spectroscopic Validation
- IR Spectroscopy : Stretching vibrations for the ester carbonyl (ν 1740 cm⁻¹) and hydroxyl group (ν 3400 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 443.6 [M+H]⁺ confirms the molecular formula.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Bulk synthesis prioritizes inexpensive bases like potassium carbonate over costly alternatives such as cesium carbonate. WO2012032528A2 demonstrates a 90% yield using potassium carbonate, underscoring its industrial viability.
Solvent Recovery
DMF and ethyl acetate are recovered via distillation and reused, reducing waste and production costs. Patent data indicate solvent recovery rates exceeding 85% for large-scale batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
